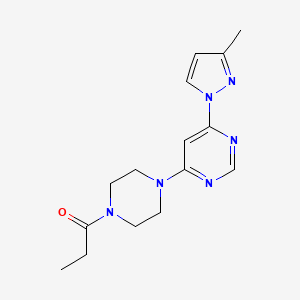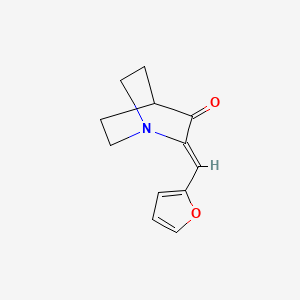
N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzamide, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPBM is a small molecule that can selectively modulate the activity of certain proteins, making it a promising candidate for drug development. Additionally, we will explore the potential future directions for BPBM research.
Scientific Research Applications
Anticancer Research
N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzamide: and its derivatives have been studied for their potential as anticancer agents. A series of compounds bearing the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines . These compounds have been designed to target microtubules, which are crucial for cell division, making them promising candidates for anticancer drugs .
Pharmacology
In pharmacology, the benzodioxol moiety is recognized for its presence in compounds with significant therapeutic potential. The structural motif is found in molecules with a broad spectrum of biological activities, including antitumor properties . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzamide could be a valuable scaffold for developing new pharmacological agents.
Biochemistry
The biochemical applications of such compounds include their use as templates for synthesizing new molecules with potential biological activities. For instance, derivatives of N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzamide have been used to study their antioxidant activities, which is crucial in understanding oxidative stress-related diseases .
Agriculture
While direct applications in agriculture are not explicitly reported for N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzamide , related benzodioxol compounds have been explored for their natural product-like properties, which could lead to the development of new agrochemicals .
Environmental Science
In environmental science, the study of such compounds can contribute to the understanding of pollutant degradation processes. The benzodioxol ring is a common structure in various environmental contaminants, and studying its behavior can help in developing better environmental remediation strategies .
Material Science
The benzodioxol moiety is also of interest in material science for the development of novel materials with specific properties. Compounds like N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzamide can be used to create new polymers or coatings with unique characteristics, such as enhanced stability or specific interaction with other substances .
Mechanism of Action
Target of Action
Related compounds have been shown to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
This causes mitotic blockade and cell apoptosis .
Biochemical Pathways
Related compounds have been shown to affect the cell cycle, specifically causing cell cycle arrest at the s phase .
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-21(22-13-15-6-11-19-20(12-15)25-14-24-19)16-7-9-18(10-8-16)26-17-4-2-1-3-5-17/h1-12H,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABKJTLEBBLLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)
![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)
![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)
![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)
